molecular formula C6H8O4 B144444 (R)-5-Oxotetrahydrofuran-3-yl acetate CAS No. 138666-02-1

(R)-5-Oxotetrahydrofuran-3-yl acetate

Cat. No.: B144444
CAS No.: 138666-02-1
M. Wt: 144.12 g/mol
InChI Key: QOAAHMCFVNHTBI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-5-Oxotetrahydrofuran-3-yl acetate is a chiral compound with significant importance in organic chemistry. It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an acetate group and a ketone group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Oxotetrahydrofuran-3-yl acetate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ester, which can be achieved through the use of acid or base catalysts. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of ®-5-Oxotetrahydrofuran-3-yl acetate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-5-Oxotetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate group under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted tetrahydrofuran derivatives.

Scientific Research Applications

®-5-Oxotetrahydrofuran-3-yl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ®-5-Oxotetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various products. The pathways involved in these reactions often include the formation of intermediates that undergo further transformations to yield the final products.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Oxotetrahydrofuran-3-yl acetate: The enantiomer of ®-5-Oxotetrahydrofuran-3-yl acetate, which has similar chemical properties but different biological activities.

    Tetrahydrofuran-3-yl acetate: A non-chiral analog that lacks the specific stereochemistry of the ®-enantiomer.

    5-Oxotetrahydrofuran-3-yl methyl ether: A compound with a similar structure but different functional groups.

Uniqueness

®-5-Oxotetrahydrofuran-3-yl acetate is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it a valuable compound in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds.

Properties

IUPAC Name

[(3R)-5-oxooxolan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-4(7)10-5-2-6(8)9-3-5/h5H,2-3H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAAHMCFVNHTBI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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